molecular formula C12H20O2 B14248485 Octanoic acid, but-3-yn-2-yl ester CAS No. 215544-17-5

Octanoic acid, but-3-yn-2-yl ester

Cat. No.: B14248485
CAS No.: 215544-17-5
M. Wt: 196.29 g/mol
InChI Key: JGTVWNZUWKACIY-UHFFFAOYSA-N
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Description

Octanoic acid, but-3-yn-2-yl ester (C₁₂H₁₈O₂; molecular weight: 194.27 g/mol) is an ester derived from octanoic acid (a medium-chain fatty acid) and but-3-yn-2-ol (a propargyl alcohol). This compound features an alkyne group (C≡C) in its alcohol moiety, distinguishing it from more common esters like ethyl or methyl octanoate.

Properties

CAS No.

215544-17-5

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

but-3-yn-2-yl octanoate

InChI

InChI=1S/C12H20O2/c1-4-6-7-8-9-10-12(13)14-11(3)5-2/h2,11H,4,6-10H2,1,3H3

InChI Key

JGTVWNZUWKACIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC(C)C#C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Octanoyl chloride reacts with but-3-yn-2-ol via nucleophilic acyl substitution. A base, such as triethylamine (NEt₃) or pyridine, is typically added to neutralize HCl, driving the reaction to completion. Catalytic 4-dimethylaminopyridine (DMAP) may enhance reaction rates by activating the acyl chloride.

Example Procedure

  • Octanoyl Chloride Preparation : Octanoic acid (1.1 mmol) is treated with thionyl chloride (SOCl₂) under reflux to generate octanoyl chloride.
  • Esterification : But-3-yn-2-ol (1.5 mmol) is added to octanoyl chloride in dichloromethane (DCM) with NEt₃ (2 mmol) and DMAP (10 mol%) at 0–25°C.
  • Workup : The mixture is washed with aqueous NaHCO₃, dried over MgSO₄, and purified via distillation or chromatography.

Challenges : But-3-yn-2-ol’s propargyl group introduces steric and electronic constraints, potentially necessitating extended reaction times or elevated temperatures.

Visible Light-Promoted Oxidative Cross-Coupling

Recent advances in photochemistry enable metal-free ester synthesis using visible light. Trichloroisocyanuric acid (TCCA) serves as an oxidative agent, converting alcohols directly to esters under mild conditions.

Photocatalytic Methodology

This method bypasses acid chloride intermediates by leveraging in situ acyl chloride formation. Octanoic acid and but-3-yn-2-ol are irradiated with visible light in the presence of TCCA, yielding the target ester through oxidative coupling.

Optimized Protocol

  • Reaction Setup : Octanoic acid (1.1 mmol) and TCCA (1.5 mmol) are dissolved in DCM (2 mL).
  • Irradiation : The mixture is exposed to a blue LED (450 nm) or sunlight for 1–2 hours, generating octanoyl chloride.
  • Alcohol Addition : But-3-yn-2-ol (1.5 mmol), NEt₃ (2 mmol), and DMAP (10 mol%) are introduced, stirring for 2–4 hours at room temperature.
  • Isolation : The product is extracted, dried, and purified.

Advantages :

  • Avoids stoichiometric acid activators.
  • Compatible with light-sensitive substrates.
  • Yields up to 67% for analogous esters.

Alternative Synthetic Routes

Transesterification

Methyl octanoate can undergo transesterification with but-3-yn-2-ol using acidic (H₂SO₄) or enzymatic catalysts. However, propargyl alcohols’ low nucleophilicity often necessitates high temperatures (80–120°C) and prolonged reaction times.

Metal-Catalyzed Dehydrogenative Coupling

Palladium or ruthenium catalysts facilitate direct coupling of octanoic acid and but-3-yn-2-ol via dehydrogenation. For example, Pd/C (5 mol%) in toluene at 110°C under inert atmosphere achieves moderate yields (40–50%) for similar esters.

Comparative Analysis of Methods

Method Catalyst/Reagent Conditions Yield Reference
Acid Chloride-Alcohol NEt₃, DMAP 0–25°C, 2–4 h ~60%
Visible Light/TCCA TCCA, DMAP RT, blue LED, 2–4 h ~67%
Transesterification H₂SO₄ 80–120°C, 12–24 h ~40%
Metal-Catalyzed Pd/C 110°C, N₂, 6–8 h ~50%

Structural and Mechanistic Considerations

The but-3-yn-2-yl group’s alkyne moiety imposes unique reactivity:

  • Steric Hindrance : The propargyl alcohol’s linear structure may slow nucleophilic attack on the acyl carbon.
  • Acidity : The sp-hybridized carbon’s acidity (pKa ~25) necessitates mild bases to avoid deprotonation side reactions.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key properties of octanoic acid, but-3-yn-2-yl ester with structurally related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Notable Properties
This compound C₁₂H₁₈O₂ 194.27 Not specified Alkyne (C≡C), ester High reactivity due to alkyne moiety
Octanoic acid, ethyl ester C₁₀H₂₀O₂ 172.26 106-32-1 Ester Common in food aromas; low reactivity
Octanoic acid, methyl ester C₉H₁₈O₂ 158.24 111-11-5 Ester Volatile; used in biodiesel
Octanoic acid, phenethyl ester C₁₆H₂₄O₂ 248.36 5457-70-5 Aromatic (phenyl), ester Floral/fruity aroma; used in perfumery
Octanoic acid, trimethylsilyl ester C₁₁H₂₄O₂Si 216.39 55494-06-9 Silyl ether, ester Used in derivatization for GC-MS analysis

Key Observations :

  • The alkyne group in but-3-yn-2-yl ester may confer unique reactivity (e.g., participation in click chemistry or polymerization) compared to saturated esters like ethyl or methyl octanoate .
  • Phenethyl and trimethylsilyl esters serve niche roles in perfumery and analytical chemistry, respectively .
Octanoic Acid, Ethyl Ester
  • Occurrence : Dominant in fermented beverages (e.g., strawberry wine, sour beer) and dairy products, contributing to flavors with relative abundances up to 9.5% in mango ripening studies .
  • Applications : Food flavoring, antifungal/insecticidal agents , and fragrance enhancers.
Octanoic Acid, Methyl Ester
  • Occurrence: Detected in pineapple varieties (Tainong No.4: 142.25 μg/kg) .
  • Applications : Biodiesel production, flavor additives.
Octanoic Acid, Phenethyl Ester
  • Applications : Key aroma compound in cosmetics and perfumes due to its rose-like scent .
This compound
  • Applications: No direct industrial applications are reported.

Research Findings and Industrial Relevance

  • Ethyl Octanoate: In sour beer fermentation, its concentration correlates with yeast strain and precursor availability (octanoic acid + ethanol) . Acts as a biomarker for fruit maturity, e.g., in mangoes, where its content peaks during ripening .
  • But-3-yn-2-yl Ester: Limited data exist, but its structural analogs (e.g., propargyl esters) are used in click chemistry for bioconjugation .

Q & A

Basic Research Questions

Q. What are the optimal enzymatic conditions for synthesizing octanoic acid esters, and how do lipase selections influence reaction efficiency?

  • Methodological Answer : Lipase-catalyzed esterification is a common synthesis route. For example, isoamyl octanoate production was optimized using lipases (e.g., AYS, palatase) under 30°C, pH 6.0, and 24-hour incubation. AYS lipase demonstrated the highest activity and ester yield due to its superior substrate affinity and resistance to hydrolysis . Researchers should screen lipases for catalytic efficiency and monitor alcohol consumption via GC-MS to validate reaction progress.

Q. How should octanoic acid esters be stored to maintain chemical stability during experiments?

  • Methodological Answer : Esters like 3-hydroxy octanoic acid methyl ester are stored at -20°C in airtight containers to prevent degradation. Solubility in chloroform, ethanol, or ether allows stock solutions to be prepared for controlled experimental use. Stability tests under varying temperatures and humidity levels are recommended to confirm shelf life .

Q. What analytical techniques are essential for confirming the purity and structural integrity of octanoic acid esters?

  • Methodological Answer : High-purity (>98%) esters require validation via:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : To quantify ester content and detect volatile byproducts.
  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the ester bond and alkyne group in but-3-yn-2-yl derivatives.
  • Certificate of Analysis (COA) : Batch-specific data on purity and solvent residues should be cross-referenced .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in lipase-catalyzed esterification data, such as substrate inhibition or enzyme deactivation?

  • Methodological Answer : Time-course kinetic studies (e.g., measuring ester formation, octanoic acid release, and alcohol consumption simultaneously) can identify rate-limiting steps. For instance, AYS lipase showed linear kinetics in isoamyl octanoate synthesis, while palatase exhibited substrate inhibition at high alcohol concentrations. Michaelis-Menten parameters (Km, Vmax) should be calculated to optimize enzyme-substrate ratios .

Q. What mechanistic insights can spectroscopic methods provide about the reactivity of the but-3-yn-2-yl group in ester derivatives?

  • Methodological Answer : The triple bond in but-3-yn-2-yl esters may influence electrophilicity and enzyme binding. Fourier-Transform Infrared Spectroscopy (FTIR) can track alkyne-specific peaks (~2100 cm⁻¹), while X-ray crystallography or molecular docking studies can reveal steric effects on lipase active sites. Comparative studies with saturated analogs (e.g., but-2-en-2-yl esters) are advised to isolate electronic vs. steric contributions .

Q. How do pH and temperature gradients affect the enzymatic degradation pathways of octanoic acid esters in complex matrices?

  • Methodological Answer : Accelerated stability studies under controlled conditions (e.g., 4–40°C, pH 4–8) can map degradation products. For example, lipase-mediated hydrolysis of isoamyl octanoate at pH <5 releases octanoic acid, while alkaline conditions favor ester saponification. High-performance liquid chromatography (HPLC) with UV detection is critical for quantifying degradation kinetics .

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